molecular formula C9H7N B126248 Cinnamonitrile CAS No. 1885-38-7

Cinnamonitrile

Cat. No. B126248
CAS RN: 1885-38-7
M. Wt: 129.16 g/mol
InChI Key: ZWKNLRXFUTWSOY-QPJJXVBHSA-N
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Description

Cinnamonitrile is a compound that features both the aromatic functionality of styrene and the nitrile functionality of acrylonitrile. It serves as an intermediate in the synthesis of various chemicals and pharmaceuticals. The compound has been utilized in the synthesis of Sceletium alkaloids, which are a class of natural compounds with potential therapeutic effects . Additionally, cinnamonitrile has been used as a precursor for

Scientific Research Applications

1. Medicinal and Biological Properties

Cinnamonitrile, derived from cinnamon, has been studied for its various medicinal and biological properties. Cinnamon, as a traditional herbal medicine, exhibits anti-inflammatory, antimicrobial, antioxidant, antitumor, cardiovascular, cholesterol-lowering, and immunomodulatory effects. Studies have shown cinnamon's potential in acting as an insulin mimetic and its strong hypoglycemic properties in animal studies (Gruenwald, Freder, & Armbruester, 2010). Additionally, cinnamon is recognized for its ability to control blood pressure, tumor growth, diabetes, Alzheimer's and Parkinson's diseases, with its nutrient composition revealing a significant amount of vitamins, minerals, polyphenols, and cinnamaldehyde (Ribeiro-Santos et al., 2017).

2. Antidiabetic Effects

Cinnamonitrile, as a component of cinnamon, has shown promising results in the management of metabolic disorders like diabetes. Cinnamon extracts have demonstrated acute lowering of fasting blood glucose levels in animal models and the inhibition of hepatic glucose production in vitro (Cheng et al., 2012). A meta-analysis also confirmed that cinnamon significantly reduces fasting blood glucose and insulin resistance in type 2 diabetes mellitus and pre-diabetes patients (Deyno et al., 2019).

3. Antioxidant and Anti-inflammatory Properties

Cinnamon and its components, including cinnamonitrile, possess potent antioxidant properties. This characteristic contributes to its protective effects against oxidative stress-induced liver injury, as demonstrated in studies using animal models (Moselhy & Ali, 2009). Furthermore, cinnamon extracts have shown the capability to modulate inflammatory processes, which can be attributed partly to the actions of cinnamonitrile (Shen et al., 2012).

4. Cardiovascular Health

Cinnamonitrile derivatives have been explored for their potential in cardiovascular health, particularly in antiplatelet aggregation. Research indicates that certain α-phenyl cinnamonitrile derivatives exhibit potent antiplatelet aggregation properties, suggesting their potential in the prevention and treatment of cardiovascular disorders (Ahmadi, Esfahanizade, & Kobarfard, 2018).

5. Antitumor Activity

Several studies have investigated the antitumor potential of cinnamon and its derivatives, including cinnamonitrile. Research demonstrates cinnamon's ability to induce apoptosis in cancer cell lines and suppress tumor progression by modulating angiogenesis and enhancing the effector function of immune cells (Koppikar et al., 2010), (Kwon et al., 2009).

Safety And Hazards

Cinnamonitrile is classified as Acute Tox. 3 Oral according to the GHS label elements . It may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Research has underscored the promising anticancer potential of Cinnamonitrile and its derivatives . This research has identified a specific molecular target, P38-α, paving the way for future investigations in cancer therapeutics .

properties

IUPAC Name

(E)-3-phenylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKNLRXFUTWSOY-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044385
Record name (2E)-3-Phenylprop-2-enenitrile
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Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Cinnamonitrile

CAS RN

1885-38-7, 4360-47-8
Record name (2E)-3-Phenyl-2-propenenitrile
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Record name trans-Cinnamonitrile
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Record name Cinnamonitrile
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Record name 2-Propenenitrile, 3-phenyl-, (2E)-
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Record name 2-Propenenitrile, 3-phenyl-
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Record name Cinnamonitrile
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Record name CINNAMONITRILE, (E)-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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